2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
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Overview
Description
2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and triethylamine . This reaction proceeds through the formation of cyanothioacetamide, followed by Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes various chemical reactions, including:
Substitution: Alkylation reactions with agents like 1,2-dibromoethane or benzyl chloride lead to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride in the presence of triethylamine.
Major Products
Scientific Research Applications
2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe and inhibitor of protein kinases.
Medicine: Explored for its hypoglycemic activity and as an antagonist of calcium channels.
Industry: Employed in the development of corrosion inhibitors for steel alloys.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit protein kinases by binding to the active site and blocking substrate access . Additionally, its role as a corrosion inhibitor involves adsorption onto metal surfaces, forming a protective layer that prevents oxidative damage .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: A structural analog with similar biological activities.
5H-5-Methyl-6,7-dihydrocyclopentapyrazine:
Uniqueness
2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential as a multifunctional research tool make it a valuable compound in various scientific domains.
Properties
CAS No. |
6469-81-4 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C9H11NO/c1-6-2-3-7-4-5-8(11)9(7)10-6/h2-3,8,11H,4-5H2,1H3 |
InChI Key |
LDHCMFSRAIDXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2O)C=C1 |
Origin of Product |
United States |
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